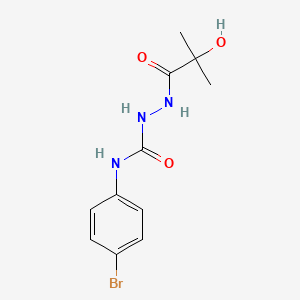![molecular formula C19H22ClN3O4S B4116342 2-{[N-(2-chlorophenyl)-N-(methylsulfonyl)glycyl]amino}-N-propylbenzamide](/img/structure/B4116342.png)
2-{[N-(2-chlorophenyl)-N-(methylsulfonyl)glycyl]amino}-N-propylbenzamide
Descripción general
Descripción
2-{[N-(2-chlorophenyl)-N-(methylsulfonyl)glycyl]amino}-N-propylbenzamide, commonly known as CP-47,497, is a synthetic cannabinoid that has been widely studied for its potential medical applications. It was first synthesized in 1984 by Pfizer, and since then, it has been the subject of extensive research due to its unique properties.
Mecanismo De Acción
CP-47,497 is a potent agonist of the cannabinoid receptor CB1, which is primarily found in the central nervous system. It binds to the receptor and activates it, leading to a wide range of pharmacological effects. It has been found to have a higher affinity for the CB1 receptor than THC, the primary psychoactive component of cannabis.
Biochemical and Physiological Effects:
CP-47,497 has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain, as well as to have neuroprotective effects. It has also been found to have anticonvulsant properties and to modulate the release of neurotransmitters such as dopamine and serotonin.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CP-47,497 has several advantages for use in lab experiments. It is a potent and selective agonist of the CB1 receptor, making it an ideal tool for studying the physiological effects of cannabinoid receptor activation. However, its potency and selectivity can also be a limitation, as it may not accurately reflect the effects of endogenous cannabinoids.
Direcciones Futuras
There are several potential future directions for research on CP-47,497. One area of interest is its potential use in the treatment of various conditions, including chronic pain, epilepsy, and multiple sclerosis. Another area of interest is the development of new synthetic cannabinoids with improved pharmacological properties, such as increased potency and selectivity. Additionally, further research is needed to fully understand the biochemical and physiological effects of CP-47,497 and other synthetic cannabinoids.
Aplicaciones Científicas De Investigación
CP-47,497 has been extensively studied for its potential medical applications. It has been found to have a wide range of pharmacological effects, including analgesic, anti-inflammatory, and neuroprotective effects. It has also been studied for its potential use in the treatment of various conditions, including multiple sclerosis, epilepsy, and chronic pain.
Propiedades
IUPAC Name |
2-[[2-(2-chloro-N-methylsulfonylanilino)acetyl]amino]-N-propylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O4S/c1-3-12-21-19(25)14-8-4-6-10-16(14)22-18(24)13-23(28(2,26)27)17-11-7-5-9-15(17)20/h4-11H,3,12-13H2,1-2H3,(H,21,25)(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCAOZYHNUWQQRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=CC=C1NC(=O)CN(C2=CC=CC=C2Cl)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-chloro-2-methylphenyl)-2-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B4116263.png)
![diethyl 3-methyl-5-[({[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]amino}carbonothioyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B4116271.png)
![(2-furylmethyl)(2-morpholin-4-ylethyl){[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}amine](/img/structure/B4116285.png)
![2-[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N-(2,4-difluorophenyl)hydrazinecarbothioamide](/img/structure/B4116302.png)
![methyl 2-[({[1-(1-adamantyl)-1H-pyrazol-3-yl]amino}carbonothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4116310.png)

![ethyl 5-methyl-2-[({[4-(4-morpholinylcarbonyl)phenyl]amino}carbonothioyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B4116321.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide](/img/structure/B4116326.png)
![ethyl 4-{[(2-{4-[(2-chlorophenyl)amino]-4-oxobutanoyl}hydrazino)carbonothioyl]amino}benzoate](/img/structure/B4116334.png)
![2-[(2,5-dimethoxyphenyl)sulfonyl]-N-(2-methoxy-4-nitrophenyl)hydrazinecarboxamide](/img/structure/B4116353.png)



![N-(2-methoxy-4-nitrophenyl)-N'-[1-(4-methoxyphenyl)ethyl]urea](/img/structure/B4116392.png)